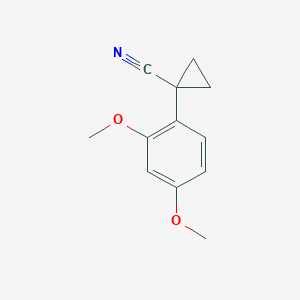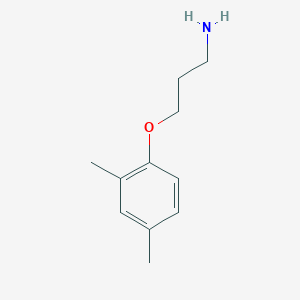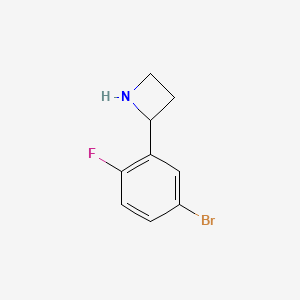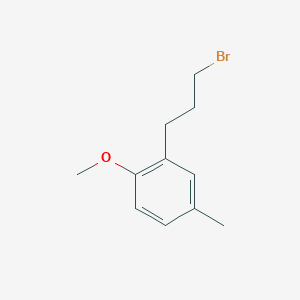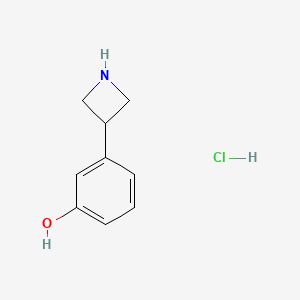
3-(Azetidin-3-yl)phenolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(azetidin-3-yl)phenol hydrochloride is a chemical compound with the molecular formula C9H12ClNO and a molecular weight of 185.7 g/mol. This compound is known for its unique structure, which includes an azetidine ring, a four-membered nitrogen-containing heterocycle, and a phenol group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of extensive research in various scientific fields.
Preparation Methods
The synthesis of 3-(azetidin-3-yl)phenol hydrochloride involves several steps, typically starting with the preparation of the azetidine ring. One common method is the Pd-catalyzed cross-coupling reaction between t-butyl (N-benzylazetidine-3-yl) carboxylate and (het)aryl halides Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-(azetidin-3-yl)phenol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The azetidine ring’s strain-driven character makes it highly reactive under appropriate conditions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized azetidines and phenol derivatives .
Scientific Research Applications
3-(azetidin-3-yl)phenol hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has been studied for its potential as a therapeutic agent due to its unique structure and reactivity . The compound’s ability to undergo ring-opening polymerization makes it valuable in the development of new materials, including antibacterial and antimicrobial coatings . Additionally, its use in non-viral gene transfection highlights its importance in biotechnology .
Mechanism of Action
The mechanism of action of 3-(azetidin-3-yl)phenol hydrochloride is primarily driven by the ring strain of the azetidine ring, which facilitates various chemical reactions . The compound’s reactivity is influenced by the polar nitrogen atom within the azetidine ring, which can participate in bond cleavage and formation under appropriate conditions . This reactivity is harnessed in various applications, including drug discovery and material science .
Comparison with Similar Compounds
3-(azetidin-3-yl)phenol hydrochloride is often compared to other nitrogen-containing heterocycles, such as aziridines and pyrrolidines . Aziridines, like azetidines, are three-membered rings that are highly reactive due to ring strain but are less stable and more challenging to handle . Pyrrolidines, on the other hand, are five-membered rings that are more stable and less reactive . The unique balance of stability and reactivity in azetidines makes 3-(azetidin-3-yl)phenol hydrochloride particularly valuable in various scientific applications .
Conclusion
3-(azetidin-3-yl)phenol hydrochloride is a compound of significant interest due to its unique structure and reactivity. Its applications in chemistry, biology, medicine, and industry underscore its versatility and importance in scientific research. The compound’s ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable tool in the development of new materials and treatments.
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
3-(azetidin-3-yl)phenol;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c11-9-3-1-2-7(4-9)8-5-10-6-8;/h1-4,8,10-11H,5-6H2;1H |
InChI Key |
RTBLXZWXBFOREV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC(=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13539910.png)

![4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoicacid](/img/structure/B13539923.png)
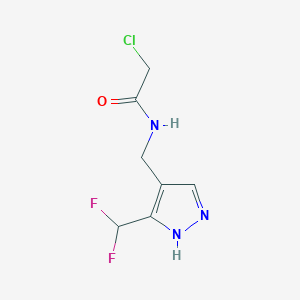
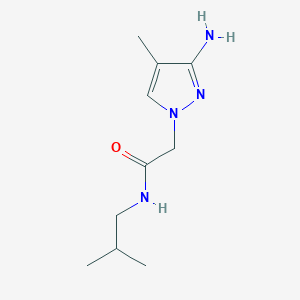
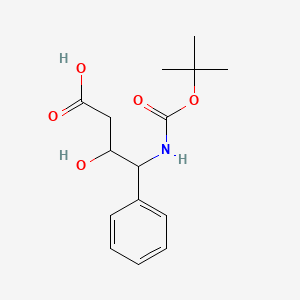
![3-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539940.png)
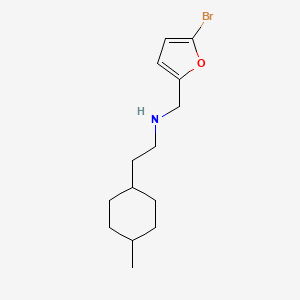
![Tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B13539943.png)
